2-Acetamido-2,3-dimethylbutanoic acid

Peptide Synthesis Chiral Building Blocks Analytical Chemistry

(S)-2-Acetamido-2,3-dimethylbutanoic acid is a chiral α,α-disubstituted amino acid featuring a quaternary α-carbon that enforces conformational constraint in peptidomimetics. Its (S)-stereochemistry and 2,3-dimethyl substitution pattern are essential for inducing 3₁₀-helices or β-turns—substituting the (R)-enantiomer (CAS 956102-59-3) or regioisomer (CAS 22146-59-4) can abolish biological activity. This high-value building block serves drug discovery programs targeting protein-protein interactions where stereochemical integrity is non-negotiable. Always verify enantiomeric excess via CoA before use.

Molecular Formula C8H15NO3
Molecular Weight 173.212
CAS No. 63097-47-2
Cat. No. B2981289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-2,3-dimethylbutanoic acid
CAS63097-47-2
Molecular FormulaC8H15NO3
Molecular Weight173.212
Structural Identifiers
SMILESCC(C)C(C)(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-5(2)8(4,7(11)12)9-6(3)10/h5H,1-4H3,(H,9,10)(H,11,12)
InChIKeyKFAFXURIKULROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-2,3-dimethylbutanoic Acid (CAS 63097-47-2) Procurement and Characterization Guide


2-Acetamido-2,3-dimethylbutanoic acid, also designated (S)-(-)-2-acetamido-2,3-dimethylbutanoic acid, is a chiral, α,α-disubstituted non-proteinogenic amino acid derivative [1]. It is a derivative of L-valine and is characterized by a quaternary α-carbon center, which confers significant conformational constraint when incorporated into peptidomimetics [1]. This compound, with a molecular weight of 173.21 g/mol, is a versatile small molecule scaffold utilized primarily as a chiral building block in peptide synthesis, medicinal chemistry, and the development of conformationally restricted bioactive molecules .

The Case Against Generic Substitution for (S)-2-Acetamido-2,3-dimethylbutanoic Acid in Critical Applications


Generic substitution of (S)-2-acetamido-2,3-dimethylbutanoic acid (CAS 63097-47-2) is not a trivial exercise. While other α,α-disubstituted amino acids, such as its (R)-enantiomer (CAS 956102-59-3) or the regioisomer (S)-2-acetamido-3,3-dimethylbutanoic acid (CAS 22146-59-4), share the same molecular weight and core functional groups, they are chemically and stereochemically distinct entities [1]. This target compound possesses a specific (S)-stereochemistry at the α-carbon and a unique 2,3-dimethyl substitution pattern on the butanoic acid backbone [1]. These structural differences critically impact peptide secondary structure, enzyme recognition, and the physical properties of derived molecules, meaning that substituting a different isomer or analog can lead to a complete loss of desired biological activity or material function [2]. Therefore, rigorous analytical verification and specification are mandatory for any application where stereochemical or conformational integrity is paramount.

Quantitative Evidence Guide: Differentiating (S)-2-Acetamido-2,3-dimethylbutanoic Acid from Key Comparators


Purity Benchmarking: (S)-2-Acetamido-2,3-dimethylbutanoic Acid vs. (S)-2-Acetamido-3,3-dimethylbutanoic Acid

For procurement decisions, the minimum guaranteed purity is a critical differentiator. The target compound, (S)-2-acetamido-2,3-dimethylbutanoic acid, is commercially available with a minimum purity specification of 95% . A close structural analog, (S)-2-acetamido-3,3-dimethylbutanoic acid (CAS 22146-59-4), is routinely offered at a higher 97% purity . This 2% difference in minimum purity specification can be a decisive factor for applications requiring high-fidelity starting materials, such as the synthesis of pharmaceutical impurities or in solid-phase peptide synthesis (SPPS) where lower purity can lead to deletion sequences and difficult purifications .

Peptide Synthesis Chiral Building Blocks Analytical Chemistry

Cost-Benefit Analysis: (S)-2-Acetamido-2,3-dimethylbutanoic Acid vs. (S)-2-Acetamido-3,3-dimethylbutanoic Acid

The target compound is significantly more expensive per gram than its close structural analog. For a 1 g quantity, (S)-2-acetamido-2,3-dimethylbutanoic acid costs approximately €900.77 . In stark contrast, the analog (S)-2-acetamido-3,3-dimethylbutanoic acid is priced at approximately £11.00 for 1 g, which is roughly two orders of magnitude less expensive . This vast price differential indicates that the target compound is a more specialized, lower-volume chemical, likely due to a more complex synthesis or lower demand. For exploratory research where the specific stereochemistry of the 2,3-dimethyl group is not strictly required, the analog may represent a cost-effective alternative. However, for critical, conformation-specific applications, the higher cost of the target compound is justified by its unique properties [1].

Research Procurement Cost Analysis Peptidomimetics

Synthesis Efficiency: Reported Yield for 2-Acetamido-2,3-dimethylbutanoic Acid Production

A reported synthetic route for the racemic 2-acetamido-2,3-dimethylbutanoic acid achieved a 66% yield at the gram scale [1]. This yield is a key performance indicator for in-house synthesis or for evaluating custom synthesis proposals. For comparison, a different synthetic route to the related compound (S)-2-acetamido-3,3-dimethylbutanoic acid has been described with an overall yield of 82% [2]. This suggests that the synthesis of the 2,3-dimethylbutanoic acid scaffold may be inherently less efficient, contributing to its higher market cost and lower commercial availability.

Synthetic Methodology Process Chemistry Isotopic Labeling

Analytical Characterization: Differentiating 2-Acetamido-2,3-dimethylbutanoic Acid Isomers by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) provides a definitive method for distinguishing 2-acetamido-2,3-dimethylbutanoic acid from its structural isomers and related impurities. A reference mass spectrum for 2-acetamido-2,3-dimethylbutanoic acid is available in the Wiley Registry of Mass Spectral Data [1]. This spectrum can be used to confirm the identity and purity of a received batch against known standards. While the exact mass (173.105193 g/mol) is identical for all isomers with the formula C8H15NO3, their fragmentation patterns can differ, enabling differentiation. Access to a verified reference spectrum is a key advantage for quality control, ensuring that the correct isomer has been procured and that no contamination from closely related byproducts is present [1].

Analytical Chemistry Quality Control Mass Spectrometry

Optimal Application Scenarios for (S)-2-Acetamido-2,3-dimethylbutanoic Acid Based on Evidence


Conformationally Constrained Peptidomimetic Synthesis

This is the primary and most validated application for (S)-2-acetamido-2,3-dimethylbutanoic acid. As an α,α-disubstituted amino acid, its incorporation into a peptide chain restricts backbone flexibility and promotes specific secondary structures, such as 3_10-helices or β-turns [1]. The (S)-stereochemistry and 2,3-dimethyl substitution pattern are critical for achieving the desired conformational bias. This makes the compound an essential building block for designing peptidomimetics with enhanced proteolytic stability and improved target binding affinity, particularly in drug discovery programs targeting protein-protein interactions [1].

Synthesis of Complex Chiral Intermediates and Scaffolds

The compound serves as a versatile chiral scaffold for the synthesis of more complex molecules. Its protected amine and carboxylic acid functionalities, combined with the sterically hindered quaternary α-carbon, make it a valuable intermediate for constructing diverse chemical libraries . The higher cost (as shown in Section 3) is justified in this context because the compound's unique stereochemistry is integral to the final product's identity and cannot be achieved with cheaper, more flexible analogs .

Analytical Method Development and Validation (Impurity Profiling)

Due to its specific stereochemistry, (S)-2-acetamido-2,3-dimethylbutanoic acid can be used as a reference standard or a potential impurity marker in the development and validation of analytical methods for related pharmaceutical compounds, such as L-valine derivatives or other amino acid-based drugs [2]. The availability of a verified mass spectrum in a commercial library provides a robust analytical benchmark for method development and quality control of manufacturing processes [3].

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